molecular formula C10H14N2 B11921169 1-(2,3-Dihydro-1H-inden-5-ylmethyl)hydrazine CAS No. 51860-04-9

1-(2,3-Dihydro-1H-inden-5-ylmethyl)hydrazine

Cat. No.: B11921169
CAS No.: 51860-04-9
M. Wt: 162.23 g/mol
InChI Key: DIWDIDLCINRQFW-UHFFFAOYSA-N
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Description

1-(2,3-Dihydro-1H-inden-5-ylmethyl)hydrazine is an organic compound with the molecular formula C10H14N2 It is a hydrazine derivative characterized by the presence of an indane moiety attached to a hydrazine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-Dihydro-1H-inden-5-ylmethyl)hydrazine typically involves the reaction of 2,3-dihydro-1H-indene-5-carbaldehyde with hydrazine hydrate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone intermediate, which is then reduced to yield the desired hydrazine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dihydro-1H-inden-5-ylmethyl)hydrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azine derivatives.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives with different substituents.

    Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions include azine derivatives, substituted hydrazines, and various functionalized indane compounds.

Scientific Research Applications

1-(2,3-Dihydro-1H-inden-5-ylmethyl)hydrazine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents.

    Materials Science: The compound is explored for its use in the synthesis of novel materials with unique properties.

    Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and metabolic pathways.

    Industrial Applications: The compound is utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-(2,3-Dihydro-1H-inden-5-ylmethyl)hydrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazine group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. Additionally, the indane moiety may contribute to the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    1-(2,3-Dihydro-1H-inden-5-yl)hydrazine: Lacks the methyl group on the hydrazine moiety.

    1-(2,3-Dihydro-1H-inden-5-ylmethyl)amine: Contains an amine group instead of a hydrazine group.

    1-(2,3-Dihydro-1H-inden-5-ylmethyl)hydroxylamine: Contains a hydroxylamine group instead of a hydrazine group.

Uniqueness

1-(2,3-Dihydro-1H-inden-5-ylmethyl)hydrazine is unique due to the presence of both the indane moiety and the hydrazine group, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

51860-04-9

Molecular Formula

C10H14N2

Molecular Weight

162.23 g/mol

IUPAC Name

2,3-dihydro-1H-inden-5-ylmethylhydrazine

InChI

InChI=1S/C10H14N2/c11-12-7-8-4-5-9-2-1-3-10(9)6-8/h4-6,12H,1-3,7,11H2

InChI Key

DIWDIDLCINRQFW-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)CNN

Origin of Product

United States

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